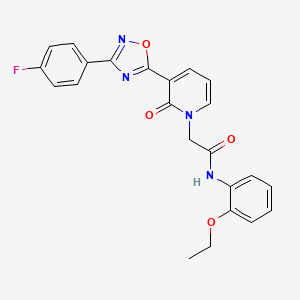![molecular formula C15H13Cl2F3N4 B2687651 1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine CAS No. 338979-26-3](/img/structure/B2687651.png)
1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine” is a chemical compound with the molecular formula C10H11ClF3N3. It is used in research .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringC1=CC (=C (N=C1)Cl)C (F) (F)F . This indicates the presence of a pyridine ring with chlorine and trifluoromethyl substituents.
Aplicaciones Científicas De Investigación
Selective Adenosine Receptor Antagonists
This compound has been investigated for its role as a potent and selective antagonist of the adenosine A2a receptor. Research has shown that derivatives of this chemical structure exhibit oral activity in rodent models of Parkinson's disease, indicating its potential application in the development of Parkinson's treatment options. Such studies highlight the importance of this compound in neurological research, particularly in understanding and potentially treating conditions characterized by adenosine receptor dysregulation (Vu et al., 2004).
Androgen Receptor Downregulation in Prostate Cancer
Another significant application of this compound is in the treatment of advanced prostate cancer. Modifications of the chemical structure have led to the development of new molecules such as AZD3514, which is being evaluated in Phase I clinical trials for castrate-resistant prostate cancer. This research underscores the compound's potential utility in oncology, specifically in targeting and downregulating the androgen receptor to treat prostate cancer (Bradbury et al., 2013).
Structural Studies and Receptor Selectivity
Structural studies have also shed light on this compound's potential applications. Research into pyrido[1,2-c]pyrimidine derivatives, for example, aims to increase selectivity towards 5-HT1A receptors. Such selectivity is crucial for the development of more effective and targeted therapeutic agents, demonstrating the compound's relevance in designing new drugs with improved efficacy and specificity (Pisklak et al., 2008).
Antimalarial Agents
The compound's derivatives have been synthesized and evaluated for their capacity to inhibit the growth of Plasmodium falciparum, indicating their potential use as antimalarial agents. This research is crucial in the ongoing fight against malaria, particularly in developing new treatments resistant to current medications (Mendoza et al., 2011).
Enhancement in Mass Spectrometry
Piperazine-based derivatives, including those related to the chemical structure , have been used for derivatization of carboxyl groups on peptides. This process enhances signals in mass spectrometry analyses, demonstrating the compound's utility in analytical chemistry and proteomics. Such applications are vital for advancing our understanding of proteins and peptides in biological systems (Qiao et al., 2011).
Propiedades
IUPAC Name |
1-(6-chloropyridin-2-yl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2F3N4/c16-11-8-10(15(18,19)20)9-21-14(11)24-6-4-23(5-7-24)13-3-1-2-12(17)22-13/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKPCLXESWBLEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CC=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
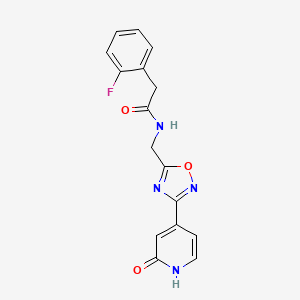
![3-(3,4-Dimethylphenyl)-5-(1,3-dioxolan-2-ylmethylsulfanyl)-6-(2-fluorophenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2687569.png)
![tert-Butyl N-[1-(quinazolin-4-yl)azetidin-3-yl]carbamate](/img/structure/B2687570.png)
![1-(3-(1H-imidazol-1-yl)propyl)-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one](/img/structure/B2687571.png)
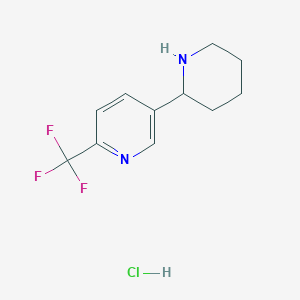
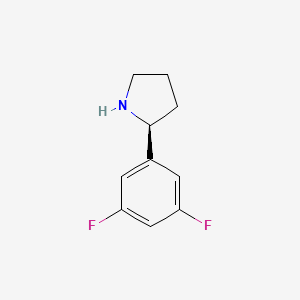
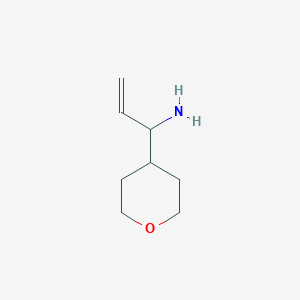
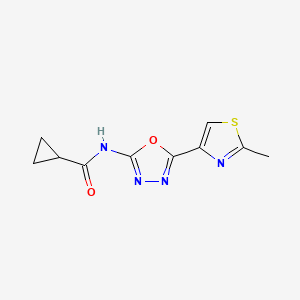

![ethyl 2,4-dimethyl-5-[[(Z)-(3-nitrophenyl)methylideneamino]carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B2687581.png)
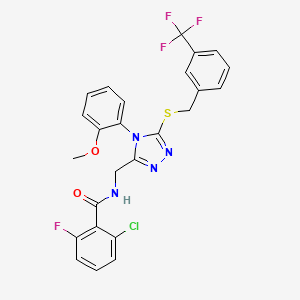

![1-(3-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2687584.png)
